N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepinone core. The compound is distinguished by a 10-ethyl substituent on the oxazepine ring and a 2-methoxy-5-methylbenzenesulfonamide group at position 2.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-25-18-7-5-6-8-20(18)30-19-12-10-16(14-17(19)23(25)26)24-31(27,28)22-13-15(2)9-11-21(22)29-3/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFPAWSSZDPBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Core: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an appropriate dibenzoxazepine derivative with ethylating agents under controlled conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazepine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(10-ethyl-
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has attracted attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H22N2O5S, with a molecular weight of approximately 418.49 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:
- Prostaglandin Antagonism : Compounds in this class have been shown to inhibit the actions of prostaglandins, which are involved in inflammatory responses and conditions such as asthma.
- Dopamine D2 Receptor Inhibition : Some derivatives act as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Effects : There is evidence suggesting a reduction in inflammatory markers associated with these compounds.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Description | Reference |
|---|---|---|
| Prostaglandin Antagonism | Inhibits contractile actions of prostaglandins | |
| Dopamine D2 Receptor Inhibition | Selective inhibition linked to neurological effects | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Study 1: Asthma Treatment
A study evaluated the efficacy of thiazepine derivatives in treating allergic asthma. Results indicated significant improvement in bronchial responsiveness when treated with compounds structurally similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). The findings suggest that these compounds may mitigate symptoms associated with asthma by antagonizing prostaglandins.
Case Study 2: Neurological Disorders
Another study focused on the potential of these compounds in treating neurological disorders through dopamine D2 receptor inhibition. The results highlighted that certain derivatives exhibited marked efficacy in reducing symptoms associated with conditions like schizophrenia and Parkinson's disease.
Mechanistic Insights
The biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) can be attributed to its ability to modulate key signaling pathways:
- Inhibition of Prostaglandin Synthesis : By blocking the synthesis or action of prostaglandins, the compound can alleviate inflammation and related symptoms.
- Dopamine Receptor Modulation : The selective inhibition of dopamine D2 receptors may lead to therapeutic effects in various neuropsychiatric conditions.
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the compound's structure can enhance its biological activity. For instance:
- Compounds with electron-withdrawing groups at specific positions on the aromatic rings have shown increased potency against cancer cell lines.
- Alterations that improve solubility and bioavailability have also been explored, leading to enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dibenzo[b,f][1,4]oxazepinone derivatives modified with sulfonamide or related groups. Below is a detailed comparison with structurally analogous compounds:
Core Structure Variations
- Oxazepine vs. Thiazepine Cores: While the target compound contains an oxazepine ring (oxygen atom in the heterocycle), Jin et al. synthesized analogous thiazepine derivatives (sulfur atom in the heterocycle), such as N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (m/z 407.0 [M+H+]).
Ethyl vs. Methyl Substituents :
The 10-ethyl group in the target compound contrasts with the 10-methyl group in compounds like N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide (). Ethyl substituents may enhance lipophilicity and metabolic stability compared to methyl groups .
Sulfonamide Group Modifications
- Substituent Position and Electronic Effects :
- The target compound’s 2-methoxy-5-methylbenzenesulfonamide group differs from the 2,4-dimethoxybenzenesulfonamide in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide (). The additional methoxy group in the latter may increase steric hindrance or hydrogen-bonding capacity.
- In F732-0087 (), the sulfonamide is substituted with a 4-isopropyl group (C24H24N2O4S, m/z 436.53), which introduces bulkier hydrophobic interactions compared to the target compound’s methyl-methoxy combination.
Functional Group Replacements
- Sulfonamide vs. Carbamate or Acetamide :
- BT2 (10-ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester) replaces the sulfonamide with a carbamate group, likely altering solubility and target selectivity .
- Compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide () use an acetamide linker, which may enhance conformational flexibility compared to the rigid sulfonamide moiety .
Analytical Data
| Compound Name | Core Structure | Substituent | Molecular Formula | HRMS (m/z) [M+H+] | LCMS RT (min) | Evidence ID |
|---|---|---|---|---|---|---|
| Target Compound | Dibenzo[b,f]oxazepin | 2-(2-methoxy-5-methylsulfonamide), 10-ethyl | C25H23N2O5S | Not reported | Not reported | [10], [15] |
| N-(10-ethyl-...-2,4-dimethoxybenzene-1-sulfonamide | Dibenzo[b,f]oxazepin | 2,4-dimethoxybenzenesulfonamide | C24H23N2O6S | Not reported | Not reported | [10] |
| F732-0087 (4-isopropylbenzenesulfonamide) | Dibenzo[b,f]oxazepin | 4-isopropylbenzenesulfonamide | C24H24N2O4S | 436.53 | Not reported | [15] |
| N-(10-methyl-...-2-(trifluoromethyl)benzamide | Dibenzo[b,f]oxazepin | 2-(trifluoromethyl)benzamide | C23H16F3N2O3 | Not reported | Not reported | [7] |
| BT2 (carbamic acid ethyl ester) | Dibenzo[b,f]oxazepin | Carbamate | C20H20N2O4 | Not reported | Not reported | [12] |
Key Structural and Functional Insights
- Electronic Effects : Methoxy and methyl groups in the target compound’s sulfonamide moiety may balance electron-donating and hydrophobic interactions, whereas trifluoromethyl or isopropyl groups (e.g., ) prioritize steric and electronic effects.
- Synthetic Flexibility: The dibenzo[b,f][1,4]oxazepinone scaffold allows modular substitution at positions 2 and 10, enabling tailored pharmacokinetic or target-binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
